1-Bromotetradecane-D29

Quantitative Bioanalysis LC-MS/MS Method Validation Stable Isotope-Labeled Internal Standards

1-Bromotetradecane-D29 (CAS 347841-80-9) is a perdeuterated long-chain alkyl bromide with the molecular formula CD₃(CD₂)₁₃Br and a molecular weight of 306.46 g/mol. It is the stable isotope-labeled analog of 1-bromotetradecane (CAS 112-71-0), wherein all 29 hydrogen atoms are replaced by deuterium atoms.

Molecular Formula C14H29Br
Molecular Weight 306.46 g/mol
CAS No. 347841-80-9
Cat. No. B565775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromotetradecane-D29
CAS347841-80-9
Synonyms1-Tetradecyl Bromide-d29;  Myristyl Bromide-d29;  NSC 83468-d29;  Tetradecyl Bromide-d29;  n-Tetradecyl Bromide-d29;  n-Tetradecyl-1-bromide-d29;  1-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29
Molecular FormulaC14H29Br
Molecular Weight306.46 g/mol
Structural Identifiers
InChIInChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
InChIKeyKOFZTCSTGIWCQG-AUFKXYATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Bromotetradecane-D29 (CAS 347841-80-9) Procurement Guide: Isotopic Purity and Analytical Performance Specifications


1-Bromotetradecane-D29 (CAS 347841-80-9) is a perdeuterated long-chain alkyl bromide with the molecular formula CD₃(CD₂)₁₃Br and a molecular weight of 306.46 g/mol [1]. It is the stable isotope-labeled analog of 1-bromotetradecane (CAS 112-71-0), wherein all 29 hydrogen atoms are replaced by deuterium atoms . Commercially available at 98 atom% D isotopic enrichment, this compound serves primarily as an internal standard for quantitative analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and as a tracer in drug metabolism and pharmacokinetic (DMPK) studies .

Why 1-Bromotetradecane-D29 Cannot Be Replaced by Non-Deuterated or Lower-Deuterated Analogs in Regulated Bioanalysis


The substitution of 1-Bromotetradecane-D29 with non-deuterated 1-bromotetradecane or partially deuterated variants introduces quantifiable analytical error that is unacceptable in regulated bioanalytical workflows. Stable isotopically labeled (SIL) internal standards are the first choice for LC-MS/MS quantification because they co-elute with the analyte and correct for matrix effects, extraction recovery variability, and ionization efficiency fluctuations [1]. However, deuterium-labeled compounds can exhibit unexpected chromatographic behavior relative to their non-deuterated counterparts, including retention time shifts and differential extraction recovery [2]. A partially deuterated analog (e.g., 1-Bromotetradecane-d4 with only four deuterium atoms) may fail to provide sufficient mass separation from the endogenous analyte, leading to isotopic cross-talk and compromised quantification accuracy in complex matrices. The selection of the appropriate deuterated standard with verified isotopic enrichment is therefore not interchangeable but rather a critical method validation parameter.

1-Bromotetradecane-D29 Quantitative Differentiation Evidence: Isotopic Enrichment and Method Performance


Isotopic Enrichment Comparison: 1-Bromotetradecane-D29 (98 atom% D) Versus Partially Deuterated d4 Analog

1-Bromotetradecane-D29 is supplied with a certified isotopic enrichment of 98 atom% D [1]. In contrast, the partially deuterated analog 1-Bromotetradecane-1,1,2,2-d4 contains only four deuterium atoms, resulting in a molecular weight increase of just 4 Da relative to the unlabeled compound, compared to the +29 Da mass shift provided by the fully deuterated D29 species . The larger mass differential of the D29 compound ensures complete baseline separation from the endogenous analyte signal in mass spectrometry, minimizing isotopic cross-contamination that can occur when using lower-mass-shift internal standards [2]. The degree of labeling is a critical selection criterion for isotopic internal standards [3].

Quantitative Bioanalysis LC-MS/MS Method Validation Stable Isotope-Labeled Internal Standards

Retention Time Fidelity: Minimized Deuterium-Induced Chromatographic Shift with Perdeuterated D29 Versus Non-Deuterated Comparator

Deuterated internal standards can exhibit different chromatographic retention times compared to their non-deuterated analytes, a phenomenon attributed to the shorter C-D bond length and increased bond strength relative to C-H bonds [1]. This retention time difference can lead to differential matrix effects in LC-MS/MS assays, as the internal standard and analyte may experience varying degrees of ion suppression or enhancement if they elute into regions with different matrix composition [2]. While perdeuterated compounds generally show minimal retention time shifts compared to partially deuterated analogs, the phenomenon has been documented where deuterated analogues show preferential adsorption to HPLC injector components and lower electrospray sensitivity [3]. This reinforces that deuterated internal standards must be carefully validated, and the fully deuterated D29 species offers the advantage of maximal mass separation while generally maintaining acceptable chromatographic co-elution.

LC-MS/MS Chromatography Matrix Effect Correction Internal Standard Selection

Analytical Method Transfer: 1-Bromotetradecane-D29 Enables Direct Adoption of Validated Methods for 1-Bromotetradecane

The use of deuterated internal standards provides near-identical extraction recovery, ionization response, and matrix effect characteristics to the unlabeled analyte, thereby improving the accuracy of the quantification method [1]. For 1-Bromotetradecane-D29, its physicochemical properties closely mirror those of non-deuterated 1-bromotetradecane (LogP ~6.08), allowing existing chromatographic separation methods developed for the unlabeled compound to be directly applied or require minimal modification . In contrast, structurally related internal standards (e.g., a different chain-length alkyl bromide such as 1-bromododecane or 1-bromohexadecane) would require complete re-validation of extraction recovery and ionization efficiency across all relevant matrices, significantly increasing method development time and cost.

Method Validation Regulatory Bioanalysis Analytical Chemistry

Synthetic Utility: 1-Bromotetradecane-D29 as a Unique Perdeuterated C14 Building Block Versus Non-Deuterated Alkyl Bromides

1-Bromotetradecane-D29 serves as a critical precursor for synthesizing perdeuterated tetradecyl-containing compounds, including surfactants and liquid crystals, via nucleophilic substitution reactions . This capability is unique among C14 alkyl bromides: the non-deuterated compound produces protonated products that generate interfering signals in ¹H NMR and lack the isotopic signature required for MS tracing. Partially deuterated analogs (e.g., d3 or d4 variants) produce products with mixed isotopic labeling, limiting their utility in certain mechanistic investigations and providing incomplete signal elimination in NMR. The fully deuterated D29 species yields products with no ¹H NMR signals from the alkyl chain, enabling unambiguous spectroscopic analysis of other molecular regions, and provides a uniform +29 Da mass tag for MS detection .

Deuterated Surfactant Synthesis NMR Spectroscopy Mechanistic Studies

1-Bromotetradecane-D29: Validated Application Scenarios for Procurement Decision-Making


Quantitative LC-MS/MS Bioanalysis of 1-Bromotetradecane and Its Metabolites in DMPK Studies

1-Bromotetradecane-D29 is deployed as the internal standard for the accurate quantification of 1-bromotetradecane in biological matrices (plasma, urine, tissue homogenates) during drug metabolism and pharmacokinetic (DMPK) studies. The 98 atom% D isotopic enrichment and +29 Da mass shift ensure unambiguous detection and correction for matrix effects and extraction variability, as established in the isotopic enrichment evidence . Its physicochemical similarity to the unlabeled analyte (LogP ~6.08) allows direct adaptation of existing reversed-phase LC methods, reducing method development time .

Synthesis of Perdeuterated Tetradecyl Surfactants and Functional Materials for NMR and Neutron Scattering Studies

As the sole commercially available fully deuterated C14 alkyl bromide building block, 1-Bromotetradecane-D29 is essential for synthesizing perdeuterated surfactants (e.g., tetradecyltrimethylammonium bromide-d29, tetradecyl sulfate-d29) and liquid crystal precursors . These perdeuterated products eliminate ¹H NMR signals from the alkyl chain, enabling high-resolution structural studies of surfactant assemblies and membrane mimetics without proton background interference . The uniform +29 Da mass tag also facilitates mass spectrometric characterization of synthetic intermediates and final products.

Environmental Fate and Transport Tracing of Long-Chain Alkyl Bromides

1-Bromotetradecane-D29 serves as a stable isotope tracer for studying the environmental degradation, partitioning, and transport of C14 alkyl bromides in soil, sediment, and water systems. The compound's deuterium labeling enables differentiation from naturally occurring alkyl bromides in complex environmental matrices via GC-MS or LC-MS analysis, as supported by the class of applications for deuterated internal standards in environmental monitoring . This application is particularly relevant for assessing the environmental impact of bromoalkanes, which have recognized potential for allergic contact dermatitis .

GC-MS and LC-MS Method Validation and System Suitability Testing

1-Bromotetradecane-D29 is employed as a system suitability standard and internal standard during the validation of quantitative methods for alkyl halides in petrochemical, pharmaceutical, and environmental laboratories. Its stable isotopic signature provides a consistent reference point for evaluating instrument performance, retention time reproducibility, and detector response across analytical runs, as supported by general principles of deuterated standard use in method validation . The compound's commercial availability at certified 98 atom% D purity from multiple suppliers ensures method reproducibility across laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromotetradecane-D29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.